2-Chloro-1-iodo-4-isocyanatobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

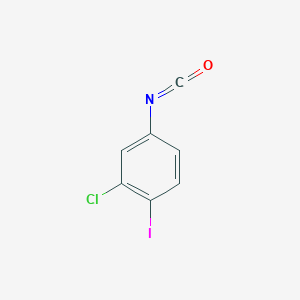

2-Chloro-1-iodo-4-isocyanatobenzene is a chemical compound belonging to the family of isocyanate derivatives. It has the molecular formula C7H3ClINO and a molecular weight of 279.46 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with an isocyanate functional group.

Métodos De Preparación

The synthesis of 2-Chloro-1-iodo-4-isocyanatobenzene typically involves the reaction of 2-chlorobenzene with iodine and an isocyanate source. One common method involves the reaction of 2-chlorobenzene with iodine monochloride (ICl) to form 2-chloro-1-iodobenzene, which is then reacted with phosgene (COCl2) to introduce the isocyanate group . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Análisis De Reacciones Químicas

2-Chloro-1-iodo-4-isocyanatobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, ammonia (NH3) for addition, and hydrogen (H2) for reduction. Major products formed from these reactions include substituted benzenes, ureas, and amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chloro-1-iodo-4-isocyanatobenzene serves as a versatile building block in organic synthesis. Its isocyanate functional group is reactive and can be utilized to form ureas, carbamates, and other nitrogen-containing compounds. This compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups into aromatic systems.

Key Reactions:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.

- Urethane Formation: The isocyanate group can react with alcohols or amines to form urethanes or ureas, which are important in polymer chemistry and drug development.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its derivatives have been investigated for biological activity against various targets.

Case Studies:

- A study highlighted the synthesis of compounds derived from this compound that exhibited selective inhibition of specific kinases involved in cancer pathways. These compounds demonstrated promising activity in preclinical models, suggesting potential as anticancer agents .

Pharmacological Properties:

- Compounds synthesized from this compound have been evaluated for their ability to modulate biological processes, including apoptosis and necroptosis, indicating their relevance in developing treatments for diseases such as cancer .

Polymer Chemistry

The compound's isocyanate functionality makes it suitable for use in polymer chemistry. It can be incorporated into polyurethanes and other polymeric materials, enhancing their mechanical properties and thermal stability.

Applications:

- Polyurethane Production: The incorporation of this compound into polyurethane formulations can improve the material's durability and resistance to environmental factors.

Environmental Chemistry

Research has also explored the environmental implications of using halogenated compounds like this compound. Understanding its degradation pathways and potential toxicity is crucial for assessing its environmental impact.

Toxicity Studies:

Studies indicate that halogenated isocyanates can pose risks due to their reactivity and potential to form toxic byproducts. Evaluating these risks is essential for safe handling and application in industrial processes .

Summary Table of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Organic Synthesis | Building block for various organic reactions | Formation of ureas and carbamates |

| Medicinal Chemistry | Development of pharmacologically active compounds | Anticancer agents |

| Polymer Chemistry | Incorporation into polymer matrices for enhanced properties | Polyurethane production |

| Environmental Chemistry | Assessment of toxicity and degradation pathways | Risk evaluation |

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-iodo-4-isocyanatobenzene involves its interaction with nucleophiles due to the presence of the isocyanate group. This group can react with amines to form stable urea linkages, which are important in various biological and chemical processes. The chlorine and iodine atoms also contribute to the compound’s reactivity, allowing it to participate in halogen exchange reactions .

Comparación Con Compuestos Similares

2-Chloro-1-iodo-4-isocyanatobenzene can be compared with other similar compounds such as:

2-Chloro-1-iodobenzene: Lacks the isocyanate group, making it less reactive in nucleophilic addition reactions.

4-Chloro-1-iodo-2-isocyanatobenzene: Has a different substitution pattern on the benzene ring, affecting its reactivity and applications.

2-Bromo-4-chloro-1-iodobenzene: Contains a bromine atom instead of an isocyanate group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of halogen atoms and the isocyanate group, which provides a versatile platform for various chemical transformations and applications.

Actividad Biológica

2-Chloro-1-iodo-4-isocyanatobenzene is a halogenated aromatic compound notable for its unique chemical structure, which includes both halogen atoms (chlorine and iodine) and an isocyanate functional group. This combination contributes to its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and potential applications in medicinal chemistry.

The compound's reactivity is primarily attributed to the isocyanate group, which can engage in nucleophilic addition reactions with various biomolecules, including proteins and nucleic acids. The chlorine and iodine atoms enhance its electrophilicity, allowing it to participate in substitution reactions with nucleophiles.

Key Reactions:

- Nucleophilic Addition: The isocyanate can react with amines to form stable urea linkages.

- Substitution Reactions: Chlorine and iodine can be replaced by other nucleophiles, which may alter the compound's biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential: Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines. Its ability to form adducts with cellular macromolecules could disrupt normal cellular functions, leading to apoptosis in malignant cells.

- Anti-inflammatory Effects: The compound has been investigated for its potential to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition: Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Case Studies

Recent studies have provided insights into the biological effects of this compound:

- Study on Cancer Cell Lines: A study published in a peer-reviewed journal demonstrated that treatment with varying concentrations of the compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7). The mechanism was attributed to increased apoptosis markers such as caspase activation and PARP cleavage .

- Inflammation Model: In an animal model of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potential role in modulating inflammatory responses .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Isocyanate Group | Biological Activity |

|---|---|---|

| This compound | Yes | Anticancer, anti-inflammatory |

| 2-Chloro-1-iodobenzene | No | Lower reactivity |

| 4-Chloro-1-iodo-2-isocyanatobenzene | Yes | Similar anticancer properties |

| 2-Bromo-4-chloro-1-iodobenzene | No | Different chemical properties |

The presence of the isocyanate group in this compound significantly enhances its reactivity compared to its analogs without this functional group.

Propiedades

IUPAC Name |

2-chloro-1-iodo-4-isocyanatobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClINO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGMUJMQNGSUQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.